molecular formula C13H21NO3 B1449905 Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate CAS No. 1319716-42-1

Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B1449905
CAS No.: 1319716-42-1
M. Wt: 239.31 g/mol
InChI Key: KVDDOJNQXATXQE-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate is a chemical compound with the molecular formula C13H21NO3 . It has a molecular weight of 239.31 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-10(15)5-7-13/h4-9H2,1-3H3 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 239.31 . The compound should be stored in a dry, cool place .

Scientific Research Applications

Synthesis and Derivation

Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate and its related compounds have significant potential in the field of organic synthesis. Meyers et al. (2009) discussed the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, providing a foundation for the synthesis of novel compounds that access chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Chemical Reactions and Pathways

Moskalenko and Boev (2012) explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, demonstrating its utility in producing biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Molecular Structure Analysis

Dong et al. (1999) reported on the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, highlighting its mirror symmetry and chair conformation, which is relevant for understanding the molecular behavior in different environments (Dong et al., 1999).

Conformational and Structural Studies

Żesławska et al. (2017) conducted a conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione stereoisomers. This research is pivotal for understanding the structural aspects and potential applications of these compounds (Żesławska et al., 2017).

Catalytic Applications

Sukhorukov et al. (2008) explored the catalytic hydrogenation of [(5,6-Dihydro-4 H-1,2-oxazin-3-yl)methyl]malonates to produce methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, demonstrating the potential of these compounds in catalysis (Sukhorukov et al., 2008).

Synthesis of Peptidomimetics

Mandal et al. (2005) described the synthesis of azabicyclo[X.Y.0]alkane amino acids, which are rigid dipeptide mimetics useful in peptide-based drug discovery. Their work showcases the role of this compound derivatives in this area (Mandal et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

tert-butyl 8-oxo-2-azaspiro[4.4]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-7-6-13(9-14)5-4-10(15)8-13/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDDOJNQXATXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201149584
Record name 2-Azaspiro[4.4]nonane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1319716-42-1
Record name 2-Azaspiro[4.4]nonane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1319716-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[4.4]nonane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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